2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide
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Overview
Description
2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide is a chemical compound with the molecular formula C8H18N2O. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of an amino group, a dimethylaminoethyl group, and a methylpropanamide group, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide typically involves the reaction of 2-amino-2-methylpropanamide with 2-(dimethylamino)ethyl chloride under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification techniques such as distillation, crystallization, or chromatography may be employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amides or carboxylic acids.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amino and dimethylamino groups can participate in nucleophilic substitution reactions with suitable electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can react with the amino groups under basic conditions.
Major Products Formed
Oxidation: Amides or carboxylic acids.
Reduction: Amine derivatives.
Substitution: Substituted amides or secondary amines.
Scientific Research Applications
2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and polymers.
Mechanism of Action
The mechanism of action of 2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to enzymes or receptors and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, or metabolic pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
2-amino-N-(2-(dimethylamino)ethyl)acetamide: Similar structure but with an acetamide group instead of a methylpropanamide group.
2-amino-N-(2-(dimethylamino)ethyl)propionamide: Similar structure but with a propionamide group instead of a methylpropanamide group.
2-amino-N-(2-(dimethylamino)ethyl)butyramide: Similar structure but with a butyramide group instead of a methylpropanamide group.
Uniqueness
2-amino-N-(2-(dimethylamino)ethyl)-2-methylpropanamide is unique due to the presence of the methylpropanamide group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable in specific applications where the methylpropanamide group plays a crucial role in the compound’s activity and function.
Properties
Molecular Formula |
C8H19N3O |
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Molecular Weight |
173.26 g/mol |
IUPAC Name |
2-amino-N-[2-(dimethylamino)ethyl]-2-methylpropanamide |
InChI |
InChI=1S/C8H19N3O/c1-8(2,9)7(12)10-5-6-11(3)4/h5-6,9H2,1-4H3,(H,10,12) |
InChI Key |
ZWBOQQBDLDVJPM-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C(=O)NCCN(C)C)N |
Origin of Product |
United States |
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